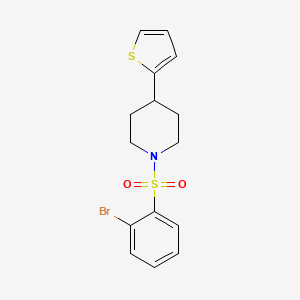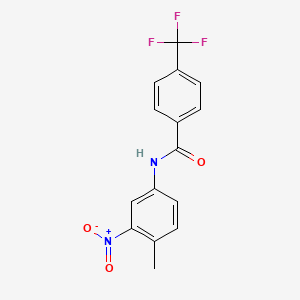
1-(3-pyrrolidinyloxy)Isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-pyrrolidinyloxy)Isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a pyrrolidine ring attached to the isoquinoline structure through an oxygen atom. Isoquinolines and their derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-pyrrolidinyloxy)Isoquinoline can be achieved through various methods. One common approach involves the reaction of isoquinoline with a pyrrolidine derivative in the presence of a suitable base and solvent. For example, isoquinoline can be reacted with 3-pyrrolidinol in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to yield this compound.
Another method involves the use of palladium-catalyzed coupling reactions. In this approach, isoquinoline derivatives can be coupled with pyrrolidine derivatives using palladium catalysts and appropriate ligands under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
1-(3-pyrrolidinyloxy)Isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield isoquinoline N-oxides, while reduction can produce isoquinoline derivatives with reduced functional groups.
科学研究应用
1-(3-pyrrolidinyloxy)Isoquinoline has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel isoquinoline derivatives with potential biological activities.
Biology: In biological research, this compound is studied for its interactions with various biomolecules. It is used in the design of probes and ligands for studying enzyme activities and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties. Isoquinoline derivatives have shown promise in the treatment of diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of materials with specific electronic and optical properties. It is also employed in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(3-pyrrolidinyloxy)Isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activities. For example, isoquinoline derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can affect cellular processes such as proliferation, differentiation, and apoptosis.
相似化合物的比较
1-(3-pyrrolidinyloxy)Isoquinoline can be compared with other similar compounds, such as:
Pyrrolo[2,1-a]isoquinoline: This compound has a similar structure but differs in the position of the pyrrolidine ring attachment. It exhibits distinct biological activities and is used in different research applications.
Pyrrolo[2,3-c]isoquinoline: Another related compound with variations in the ring fusion pattern. It has unique properties and is studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Its ability to interact with various molecular targets makes it a valuable compound in medicinal chemistry and drug discovery.
属性
IUPAC Name |
1-pyrrolidin-3-yloxyisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-4-12-10(3-1)5-8-15-13(12)16-11-6-7-14-9-11/h1-5,8,11,14H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUMBYSMQNLGBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((p-Tolylthio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2779862.png)





![Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B2779869.png)

![N-[2-(2,5-dimethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2779872.png)
![4-bromo-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide](/img/structure/B2779873.png)
![N-[(2,5-dimethoxyphenyl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2779875.png)

![3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B2779883.png)
![4-{1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}morpholine](/img/structure/B2779884.png)
